N-Formylloline

Beschreibung

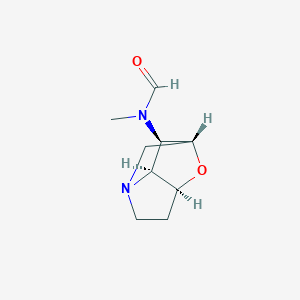

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-10(5-12)8-7-4-11-3-2-6(13-7)9(8)11/h5-9H,2-4H2,1H3/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLKXYXFUCTURZ-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C=O)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38964-33-9 | |

| Record name | N-Formylloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formylloline: Structure, Properties, and Biological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Formylloline, a significant member of the loline alkaloid family. We will delve into its unique chemical architecture, physicochemical properties, methods of isolation, and its well-documented biological activities, offering field-proven insights for professionals in chemical and biological research.

Introduction to this compound

This compound is a bioactive natural product belonging to the loline alkaloids, a class of 1-aminopyrrolizidines.[1] These compounds are primarily produced by endophytic fungal symbionts of the genus Epichloë (anamorph: Neotyphodium), which reside within various grass species.[1][2] The presence of these alkaloids, with this compound often being one of the most abundant, confers significant resistance to the host grasses against a wide range of insect herbivores.[1][3] Its potent insecticidal properties, coupled with low mammalian toxicity, make it a molecule of considerable interest for agricultural applications and as a lead compound in drug discovery.[2][4]

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by a complex and distinctive scaffold. Understanding this structure is fundamental to appreciating its chemical behavior and biological function.

Core Structural Features

The foundational structure of all loline alkaloids is a saturated pyrrolizidine ring system.[1][2] What makes this family of molecules chemically remarkable is a highly strained internal ether bridge connecting the C-2 and C-7 carbons.[1][2] This ether linkage is a hallmark feature and is uncommon in natural products.[1]

This compound is specifically distinguished by the substituent on the primary amine at the C-1 position. In this case, it is an N-methyl-N-formyl group (-N(CH3)CHO).[5][6]

The systematic IUPAC name for this compound is N-methyl-N-[(1R,3S)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide.[7]

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional structure of this compound, highlighting its key components.

Caption: 2D representation of the this compound chemical structure.

Physicochemical Data

A summary of the key computed properties for this compound is presented below. This data is essential for experimental design, including solvent selection for extraction and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [7] |

| Molecular Weight | 182.22 g/mol | [7] |

| Monoisotopic Mass | 182.105527694 Da | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 1 | [7] |

| Topological Polar Surface Area | 32.8 Ų | [7] |

| LogP (Computed) | -0.4 | [7] |

Isolation and Synthesis

Isolation from Natural Sources

This compound is typically extracted from endophyte-infected grass tissues, such as tall fescue (Festuca arundinacea).[3] The general protocol involves a solvent extraction followed by purification. The choice of an alkaline environment is critical to ensure the alkaloid is in its free base form, enhancing its solubility in organic solvents.

Experimental Protocol: General Isolation Workflow

-

Homogenization: Dried and ground plant material is homogenized to increase surface area for extraction.

-

Basification: The material is treated with a basic solution (e.g., 1 M NaOH) to a pH of ~11. This deprotonates the nitrogen atoms, converting the alkaloid salts into the free base.[6]

-

Solvent Extraction: The basified slurry is repeatedly extracted with a non-polar organic solvent, such as chloroform or dichloromethane.[6]

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is subjected to chromatographic techniques. Preparative thin-layer chromatography (pTLC) or column chromatography (CC) are commonly employed to separate this compound from other loline analogues and plant metabolites.[4]

-

Analysis: The purity and identity of the isolated compound are confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

The total synthesis of loline alkaloids, including this compound, is a significant chemical challenge due to the strained C-2/C-7 ether bridge.[8] However, successful asymmetric total syntheses have been reported, providing access to these molecules and their analogues for further study without reliance on natural extraction.[9]

Biological Activity and Mechanism of Action

The primary biological role of this compound is as a potent, broad-spectrum insecticidal and insect-deterrent agent.[1]

Spectrum of Activity

This compound is active against a wide array of insects from different orders, including:

-

Hemiptera (e.g., aphids)[1]

-

Coleoptera (e.g., Japanese beetle)[3]

-

Lepidoptera (e.g., fall armyworm)[5]

Mode of Action

While the precise molecular target is not fully elucidated, the observed effects strongly suggest a neurotoxic mechanism of action.[1][10]

-

Toxic Effects: Topical application or injection of this compound in insects leads to dose-dependent toxic effects.[3][10] Acute doses cause rapid incapacitation, tremors, uncoordinated movements, paralysis, and ultimately death.[3][10]

-

Antifeedant and Repellent Properties: At sub-lethal concentrations, this compound acts as a powerful antifeedant, deterring insects like the fall armyworm from feeding on treated materials.[5] It also exhibits spatial repellent activity against various insects.[4]

-

Dose-Dependent Biphasic Response: Interestingly, in some species like the nematode Pratylenchus scribneri, this compound acts as a chemoattractant at low concentrations but becomes a repellent at higher concentrations.[1]

The insecticidal potency of this compound is comparable to that of nicotine in certain species, suggesting a similar pharmacological mechanism may be at play, possibly involving nicotinic acetylcholine receptors.[5][6]

Caption: Logical flow from the symbiotic source to the biological effects.

Biosynthesis

The biosynthesis of loline alkaloids is a complex pathway originating from two amino acid precursors: L-proline and L-homoserine.[8] The diversification of the loline scaffold is a fascinating example of enzymatic tailoring. Isotopic labeling studies have revealed that N-acetylnorloline is the first fully cyclized loline intermediate.[5][6] A series of subsequent enzymatic modifications, including deacetylation and methylation, leads to N-methylloline. The final step in the formation of this compound is the oxidation of an N-methyl group in N-methylloline, a reaction catalyzed by the cytochrome P450 enzyme, LolP.[5]

Conclusion

This compound is a structurally unique and biologically potent alkaloid. Its defining features—the saturated 1-aminopyrrolizidine core and the strained C-2/C-7 ether bridge—are central to its identity. As a powerful natural insecticide with low mammalian toxicity, it holds significant promise for the development of novel pest management strategies. Further research into its precise mechanism of action and synthetic pathways will continue to be a valuable endeavor for chemists, biochemists, and drug development professionals.

References

-

Dahlman, D.L., Siegel, M.R., & Bush, L.P. (1997). INSECTICIDAL ACTIVITY OF this compound. University of Kentucky. Available at: [Link]

-

Faulkner, J. R., Hussain, M. A., Blankenship, J. D., & Schardl, C. L. (2008). Biosynthetic Precursors of Fungal Pyrrolizidines, the Loline Alkaloids. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

-

Pan, J., Cooke, P., Cahill, M., & Schardl, C. L. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PLOS ONE. Available at: [Link]

-

Pino, O., Valdés-García, R., Perera-González, S., & Olivares, J. (2022). Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). PMC. Available at: [Link]

-

Spiering, M. J., Wilkinson, H. H., Blankenship, J. D., & Schardl, C. L. (2005). Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum. PMC. Available at: [Link]

-

Wikipedia. Loline alkaloid. Available at: [Link]

-

Wikipedia. N-Formylmorpholine. Available at: [Link]

Sources

- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]

- 2. Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UKnowledge - IGC Proceedings (1985-2023): Insecticidal Activity of this compound [uknowledge.uky.edu]

- 4. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 6. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H14N2O2 | CID 145720536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Loline | CAS:25161-91-5 | Manufacturer ChemFaces [chemfaces.com]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

N-Formylloline: Biosynthetic Origins, Ecological Matrix, and Analytical Protocols

Executive Summary

N-Formylloline (NFL) represents a unique intersection of fungal secondary metabolism and agronomic toxicology. Unlike the hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids (PAs) found in genera like Senecio, NFL is a saturated loline alkaloid produced exclusively by Epichloë fungal endophytes symbiotic with cool-season grasses (Poaceae).

For the drug development and agricultural scientist, NFL offers a paradox: it is a potent broad-spectrum insecticide with a comparatively high safety threshold in mammals, unlike its co-occurring toxicant, ergovaline. This guide delineates the biosynthetic machinery of NFL, its isolation from complex plant matrices, and the validation of analytical workflows.

Part 1: Chemical Identity and Natural Sources

The Loline Scaffold

This compound (CAS: 109228-56-0) is an exo-1-aminopyrrolizidine.[1][2] Its defining structural feature, distinguishing it from plant-derived PAs, is an ether bridge linking carbons C2 and C7.[2] This oxygen bridge confers exceptional chemical stability, allowing NFL to persist in hay and seed for years.

The Biological Matrix

NFL is not a plant product; it is a fungal metabolite.[3] It is produced by the endophyte Epichloë coenophiala (anamorph: Neotyphodium coenophialum) within Tall Fescue (Festuca arundinacea) and Epichloë uncinata in Meadow Fescue (Schedonorus pratensis).

Table 1: Comparative Accumulation of NFL in Host Tissues

| Tissue Matrix | Concentration Range (ppm) | Ecological Significance |

| Seeds | 1,000 – 15,000+ | Primary transmission vector; highest protection against granivores. |

| Young Leaves | 500 – 4,000 | Active defense against sucking insects (e.g., Rhopalosiphum padi). |

| Roots | < 100 | Minimal accumulation; NFL is translocated acropetally (upward). |

| Senescent Tissue | 200 – 1,000 | High stability allows persistence in dried hay/straw. |

Senior Scientist Insight: When sourcing natural NFL for reference standards, do not waste time extracting root mass or stem pith. Focus exclusively on infected seeds or young leaf blades, where the LOL gene cluster expression is upregulated.

Part 2: Biosynthetic Pathway (The LOL Cluster)[2]

The biosynthesis of NFL is governed by the LOL gene cluster. Unlike plant PAs derived from homospermidine, fungal lolines are synthesized from L-proline and L-homoserine .[4][5]

Mechanistic Flow[6]

-

Initiation: LolC condenses proline and homoserine.

-

Cyclization: Formation of the exo-1-aminopyrrolizidine core.[1]

-

Ether Bridge Formation: The non-heme iron oxygenase LolO catalyzes the critical oxidation step, creating the C2-C7 ether bridge.[6] This is the rate-limiting step for stability.

-

Terminal Oxidation: The P450 monooxygenase LolP converts N-methylloline into this compound.

Pathway Visualization

Figure 1: The biosynthetic cascade of this compound within Epichloë endophytes.[1][2] Note the critical role of LolO in stabilizing the structure and LolP in the final oxidation step.

Part 3: Extraction and Isolation Methodologies[7]

Isolating NFL requires navigating its polarity. Unlike lipophilic ergot alkaloids, lolines are relatively polar and volatile.

Protocol A: The "Gold Standard" Isopropanol Extraction

While chloroform was historically used, modern workflows favor Isopropanol (IPA)/Water for higher recovery rates and reduced solvent toxicity (Schardl et al.; Baldauf et al.).

Reagents:

-

Extraction Solvent: 40% Isopropanol / 60% Water (v/v) + 1% Lactic Acid.

-

Basifying Agent: 1M NaOH or Saturated Sodium Bicarbonate (

). -

Internal Standard: Quinoline or N-butyl-pyrrolidinone.

Step-by-Step Workflow:

-

Comminution: Grind freeze-dried plant material to pass a 1mm screen. Crucial: Heat generation during grinding degrades associated ergot alkaloids, but NFL is stable. However, keep cool to preserve the total alkaloid profile.

-

Extraction: Add 50 mg tissue to 10 mL Extraction Solvent. Shake for 60 mins at ambient temperature.

-

Basification: Add

to adjust pH to > 10. This ensures the alkaloid is in its free base form (uncharged) to move into the organic phase. -

Phase Separation: Add Chloroform (

) or Dichloromethane (DCM). Vortex vigorously. Centrifuge at 3000 x g for 10 mins. -

Collection: Collect the lower organic layer.

-

Filtration: Pass through a 0.2

PTFE filter into a GC vial.

Validation Check: If recovery is < 85%, check the pH of the aqueous phase before adding the organic solvent. If pH < 9.5, the amine remains protonated and trapped in the water phase.

Extraction Logic Diagram

Figure 2: Phase-separation logic for Loline extraction. The pH adjustment step is the critical control point (CCP) for yield.

Part 4: Analytical Profiling (GC-MS)

Gas Chromatography (GC) is the preferred method over LC-MS for lolines due to their volatility and lack of strong chromophores for UV detection.

GC-MS Parameters

-

Column: DB-5ms or ZB-5 (5% phenyl-arylene, 95% dimethylpolysiloxane).

-

Carrier Gas: Helium at 1.0 mL/min.[7]

-

Temperature Program:

-

Initial: 75°C (hold 2 min)

-

Ramp: 15°C/min to 200°C, then 25°C/min to 300°C.

-

Reasoning: The slow initial ramp separates NFL from co-eluting N-acetylloline (NAL).

-

Mass Spectral Signature (EI Mode)

To validate detection, look for these diagnostic ions:

| Fragment Ion (m/z) | Structural Origin | Intensity |

| 82 | Pyrrolizidine ring fragment (Base Peak) | 100% |

| 123 | Loss of side chain | 40-60% |

| 168 | Molecular Ion ( | 10-20% |

Part 5: Ecological and Pharmacological Significance

The Toxicity Differential

A common error in drug development is conflating "Fescue Toxicosis" (caused by ergovaline) with loline activity.

-

Ergovaline: Potent vasoconstrictor; agonist at 5-HT1B/1D and

-adrenergic receptors. Causes gangrene and hyperthermia in livestock.[8] -

This compound:

-

Insects: Potent neurotoxin and feeding deterrent. Causes rapid paralysis in aphids (Rhopalosiphum) and milkweed bugs (Oncopeltus).

-

Mammals: Low toxicity. Unlike ergovaline, NFL does not induce significant vasoconstriction at physiological concentrations. This makes NFL a prime candidate for biopesticide development —high efficacy against pests with a wide safety margin for vertebrates.

-

Future Applications

Current research focuses on transfecting the LOL gene cluster into non-grass crops to confer endogenous insect resistance without introducing mammalian toxicity, a strategy currently explored in modern cereal biotechnology.

References

-

Schardl, C. L., et al. (2007).[6] "Loline alkaloids: Currencies of mutualism." Phytochemistry.

-

Blankenship, J. D., et al. (2005).[5] "Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids." ChemBioChem.

-

Spiering, M. J., et al. (2005). "Gene clusters for insecticidal loline alkaloids in the grass-endophytic fungus Neotyphodium uncinatum." Genetics.[1][2][5]

-

Baldauf, M. W., et al. (2011). "Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora." PLOS ONE.

-

Bush, L. P., et al. (1997).[5] "Bioprotective alkaloids of grass-fungal endophyte symbioses." Plant Physiology.

Sources

- 1. nzgajournal.org.nz [nzgajournal.org.nz]

- 2. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 3. nzsap.org [nzsap.org]

- 4. researchgate.net [researchgate.net]

- 5. Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Optimized Method of Metabolite Extraction from Formalin-Fixed Paraffin-Embedded Tissue for GC/MS Analysis | PLOS One [journals.plos.org]

- 8. famic.go.jp [famic.go.jp]

N-Formylloline: A Keystone Alkaloid in Plant-Endophyte Defensive Mutualism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The intricate and mutually beneficial relationships between plants and their endophytic fungal partners represent a frontier in ecological and biotechnological research. Central to many of these symbioses are the production of bioactive secondary metabolites that confer significant advantages to the host plant, particularly in defense against herbivory. Among the most potent of these are the loline alkaloids, with N-formylloline frequently being the most abundant and biologically active congener. This technical guide provides a comprehensive overview of this compound, from its biosynthesis by Epichloë endophytes to its pivotal role in mediating insect resistance. We delve into the detailed biochemical pathways, advanced analytical methodologies for extraction, purification, and quantification, and robust protocols for assessing its bioactivity. Furthermore, this guide explores the broader ecological implications of this compound, including its influence on plant physiology and the surrounding microbiome, offering a holistic perspective for researchers in natural product chemistry, chemical ecology, and drug discovery.

The Chemical Ecology of this compound: A Symbiotic Shield

This compound is a saturated aminopyrrolizidine alkaloid characterized by a unique ether bridge, a feature that contributes to its stability and biological activity.[1] It is a product of the symbiotic relationship between cool-season grasses, such as fescues (Festuca spp.) and ryegrasses (Lolium spp.), and fungal endophytes of the genus Epichloë.[1] This mutualistic interaction provides the endophyte with nutrients and a protected environment, while the host plant gains enhanced resistance to various biotic and abiotic stresses, including drought and herbivory.[1] The primary role of this compound in this symbiosis is as a potent insecticidal and insect-deterrent compound, providing broad-spectrum protection against a wide range of invertebrate pests.[1]

The production of this compound and other loline alkaloids is a direct consequence of the endophyte's genetic makeup, with specific gene clusters (LOL genes) responsible for their biosynthesis.[2] The presence and expression of these genes within the endophyte determine the alkaloid profile of the host grass, thereby influencing its ecological interactions.

Biosynthesis of this compound: A Fungal Masterpiece

The biosynthesis of this compound is a complex enzymatic process encoded by the LOL gene cluster within the Epichloë endophyte. The pathway begins with the condensation of L-proline and L-homoserine and proceeds through a series of cyclization, decarboxylation, oxidation, and modification steps to yield the final product.

Key Enzymatic Steps and Intermediates:

-

Formation of N-(3-amino-3-carboxypropyl)proline (NACPP): The pathway is initiated by the condensation of L-proline and L-homoserine, a reaction catalyzed by a PLP-dependent enzyme encoded by the lolC gene.[3] This forms the first committed intermediate, NACPP.[3]

-

Formation of the Pyrrolizidine Ring: Subsequent steps involving decarboxylations and cyclization lead to the formation of the core pyrrolizidine ring structure, yielding exo-1-aminopyrrolizidine.[3]

-

Acetylation to N-acetyl-1-aminopyrrolizidine: The exo-1-aminopyrrolizidine intermediate is then acetylated to form N-acetyl-1-aminopyrrolizidine, a crucial step before the formation of the characteristic ether bridge.[4]

-

Ether Bridge Formation: The enzyme LolO, a non-heme iron α-ketoacid-dependent dioxygenase, is responsible for the remarkable formation of the ether bridge between C2 and C7 of the pyrrolizidine ring, yielding N-acetylnorloline.[5]

-

Deacetylation and Methylation: N-acetylnorloline is then deacetylated by the enzyme LolN (an N-acetamidase) to norloline.[2] Subsequently, the methyltransferase LolM catalyzes the sequential methylation of norloline to loline and then to N-methylloline.[2]

-

Final Oxidation to this compound: The final step in the biosynthesis of this compound is the oxidation of N-methylloline, a reaction catalyzed by the cytochrome P450 monooxygenase, LolP.[2]

Caption: Biosynthetic pathway of this compound from L-proline and L-homoserine.

Analytical Methodologies: From Extraction to Quantification

Accurate and robust analytical methods are essential for studying the role of this compound in plant-endophyte interactions. The following sections provide detailed protocols for the extraction, purification, and quantification of this compound from plant tissues.

Extraction and Purification of this compound

This protocol is based on an acid-base extraction followed by chromatographic purification, a reliable method for isolating loline alkaloids from complex plant matrices.

Experimental Protocol: Acid-Base Extraction and Chromatographic Purification

-

Sample Preparation:

-

Harvest fresh plant material (e.g., fescue leaves) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue to dryness and grind to a fine powder using a ball mill or mortar and pestle.

-

-

Acidic Extraction:

-

To 10 g of dried plant powder, add 100 mL of 0.1 M sulfuric acid.

-

Stir the suspension for 4 hours at room temperature.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid debris.

-

-

Basification and Liquid-Liquid Extraction:

-

Transfer the acidic extract to a separatory funnel and adjust the pH to 11 with 6 M sodium hydroxide.

-

Extract the aqueous phase three times with an equal volume of dichloromethane.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

-

Solvent Evaporation and Crude Extract Preparation:

-

Filter the dried organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

-

Purification by Preparative Thin-Layer Chromatography (pTLC):

-

Dissolve the crude extract in a minimal volume of dichloromethane.

-

Apply the concentrated extract as a band onto a preparative silica gel TLC plate (20x20 cm, 1 mm thickness).

-

Develop the plate in a solvent system of dichloromethane:methanol:ammonium hydroxide (90:9:1, v/v/v).[6]

-

Visualize the alkaloid bands under UV light (254 nm) or by staining with Dragendorff's reagent.

-

Scrape the band corresponding to this compound (identified by comparison with a standard or by subsequent analysis) and extract the silica with a mixture of dichloromethane and methanol (1:1, v/v).

-

Filter and evaporate the solvent to yield purified this compound.

-

Caption: Workflow for the extraction and purification of this compound.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex matrices. The following is a validated protocol for this purpose.

Experimental Protocol: UHPLC-MS/MS Quantification of this compound

-

Sample Preparation:

-

Extract 100 mg of lyophilized and ground plant tissue with 1 mL of 70% methanol containing an internal standard (e.g., d3-N-formylloline) by vortexing for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

-

UHPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

This compound: Precursor ion (Q1) m/z 199.1 -> Product ion (Q3) m/z 82.1 (quantifier) and m/z 110.1 (qualifier).

-

Internal Standard (d3-N-formylloline): Precursor ion (Q1) m/z 202.1 -> Product ion (Q3) m/z 82.1.

-

-

Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve using a series of known concentrations of this compound standards with a constant concentration of the internal standard.

-

Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Activity and Role in Plant Defense

This compound exhibits a broad spectrum of insecticidal and insect-deterrent activities against various insect orders, including Hemiptera, Coleoptera, and Lepidoptera.

Insecticidal and Antifeedant Properties

This compound can act as both a direct toxin and a feeding deterrent to herbivorous insects.[8] Studies have shown that it can cause mortality, reduce growth rates, and deter feeding in a dose-dependent manner.[6][8] The proposed mechanism of action is neurotoxicity, although the precise molecular targets are still under investigation.

Table 1: Bioactivity of this compound against various insect pests.

| Insect Species | Order | Bioactivity | Reference |

| Bird cherry-oat aphid (Rhopalosiphum padi) | Hemiptera | Antifeedant and toxic | [9] |

| Fall armyworm (Spodoptera frugiperda) | Lepidoptera | Feeding deterrent | [8] |

| Horn fly (Haematobia irritans) | Diptera | Antifeedant and repellent | [6] |

| American cockroach (Periplaneta americana) | Blattodea | Toxic | [1] |

Experimental Bioassays for Assessing Bioactivity

To evaluate the insecticidal and antifeedant properties of this compound, both no-choice and choice bioassays are commonly employed.

Experimental Protocol: No-Choice Insect Feeding Bioassay

-

Diet Preparation:

-

Prepare an artificial insect diet appropriate for the target insect species.

-

Incorporate this compound into the diet at various concentrations (e.g., 0, 10, 50, 100, 500 µg/g of diet). A solvent control (the solvent used to dissolve this compound) should also be included.

-

-

Experimental Setup:

-

Place a pre-weighed amount of the diet into individual wells of a multi-well plate or small petri dishes.

-

Introduce one insect larva (e.g., third instar) into each well.

-

Seal the plates with a breathable membrane.

-

-

Incubation and Data Collection:

-

Incubate the plates under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

After a set period (e.g., 7 days), record the following parameters:

-

Larval mortality.

-

Larval weight gain.

-

Amount of diet consumed (by weighing the remaining diet).

-

-

-

Data Analysis:

-

Calculate the percentage mortality, average weight gain, and average diet consumption for each treatment.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

Experimental Protocol: Choice Insect Feeding Bioassay

-

Experimental Arena:

-

Use a petri dish or a similar arena.

-

Place two equal-sized portions of artificial diet at opposite sides of the arena. One portion contains this compound at a specific concentration, and the other is a control diet.

-

-

Insect Introduction:

-

Release a single insect larva in the center of the arena, equidistant from the two diet portions.

-

-

Observation and Data Collection:

-

After a set period (e.g., 24 hours), record the amount of each diet portion consumed.

-

The position of the larva can also be recorded at regular intervals to assess preference.

-

-

Data Analysis:

-

Calculate a preference index, such as (amount of control diet consumed - amount of treated diet consumed) / (total amount of diet consumed).

-

Use statistical tests (e.g., a t-test or a Wilcoxon signed-rank test) to determine if there is a significant preference for the control diet.

-

Broader Ecological Roles and Future Directions

While the insecticidal properties of this compound are well-established, its ecological role extends beyond direct plant-herbivore interactions.

Influence on the Phyllosphere Microbiome

Recent research has shown that loline alkaloids, including this compound, can shape the microbial communities on the leaf surface (the phyllosphere).[10] Some epiphytic bacteria have been found to be capable of catabolizing loline alkaloids, using them as a carbon and nitrogen source.[10] This suggests that the endophyte, through the production of these alkaloids, can select for a specific microbial community on its host plant, potentially influencing plant health and disease resistance.[10]

Potential Crosstalk with Plant Hormone Signaling

The defensive role of this compound suggests a potential interaction with the plant's own defense signaling pathways, which are primarily regulated by hormones such as jasmonic acid (JA) and salicylic acid (SA).[11][12] The JA pathway is typically associated with defense against chewing insects, while the SA pathway is more involved in resistance to biotrophic pathogens.[12][13] The presence of endophyte-produced alkaloids like this compound may prime or modulate these plant hormonal defense pathways, leading to a more robust and efficient response to herbivore attack. Further research is needed to elucidate the specific molecular mechanisms of this potential crosstalk.

Caption: Hypothesized interaction of this compound with plant defense signaling pathways.

Conclusion and Future Perspectives

This compound stands as a testament to the power of symbiotic evolution, providing a potent and targeted defense mechanism for its host grass. For researchers, it represents a fascinating molecule with significant potential. Its complex biosynthesis offers targets for genetic engineering to enhance plant protection. Its potent insecticidal activity makes it a promising lead compound for the development of novel bio-insecticides. Furthermore, its influence on the plant microbiome and potential interaction with plant defense signaling pathways open up new avenues of research in chemical ecology and sustainable agriculture. A deeper understanding of the molecular mechanisms underlying its bioactivity and its ecological roles will undoubtedly pave the way for innovative applications in crop protection and beyond.

References

-

Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats. (2023). Pharmaceuticals, 16(8), 1144. [Link]

-

An UHPLC-MS/MS Method for Target Profiling of Stress-Related Phytohormones. (2018). In Plant Hormones: Methods and Protocols (pp. 131-140). Humana Press. [Link]

-

Development and Validation of a Bioanalytical UHPLC-MS/MS Method Applied to Murine Liver Tissue for the Determination of Indocyanine Green. (2022). Frontiers in Chemistry, 10, 808828. [Link]

-

Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. (2014). PLoS ONE, 9(12), e115720. [Link]

-

Development and validation of an UPLC-MS/MS method for the quantitative analysis of pentoxifylline in beagle dog plasma and its application to a pharmacokinetic study. (2023). Drug Design, Development and Therapy, 17, 3643–3652. [Link]

-

Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). (2021). Insects, 12(2), 143. [Link]

-

Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora. (2013). The ISME Journal, 7(10), 1859–1868. [Link]

-

Linking the interaction of Salicylates and Jasmonates for stress resilience in plants. (2024). Journal of Plant Growth Regulation, 1-18. [Link]

-

Viewing a reaction path diagram. (n.d.). Cantera. [Link]

-

INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS. (2008). University of Kentucky Doctoral Dissertations. [Link]

-

Involvement of salicylate and jasmonate signaling pathways in Arabidopsis interaction with Fusarium graminearum. (2011). Molecular Plant-Microbe Interactions, 24(12), 1467–1478. [Link]

-

Choice Verses No-choice Tests. (n.d.). Manaaki Whenua – Landcare Research. [Link]

-

Loline Alkaloid Effects on Gastrointestinal Nematodes. (2021). Ruminants, 1(2), 107-117. [Link]

-

Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. (2014). PLoS ONE, 9(12), e115720. [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]

-

INSECTICIDAL ACTIVITY OF this compound. (1996). University of Kentucky Entomology Presentations. [Link]

-

Graphviz tutorial. (2021, January 13). YouTube. [Link]

-

Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media. (2001). Phytochemistry, 58(3), 395-401. [Link]

-

Scheme 1. Overview of the Loline Alkaloid Biosynthetic Pathway and... (n.d.). ResearchGate. [Link]

-

Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens. (2013). Frontiers in Plant Science, 4, 120. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass. (2014). University of Kentucky Plant Pathology Faculty Publications. [Link]

-

No-choice bioassay (Experiment 1): Botanical efficacies in percentage... (n.d.). ResearchGate. [Link]

-

Involvement of jasmonate- and salicylate-related signaling pathways for the production of specific herbivore-induced volatiles in plants. (2002). Planta, 214(4), 645-653. [Link]

-

Soil bacterial communities associated with multi-nutrient cycling under long-term warming in the alpine meadow. (2023). Frontiers in Microbiology, 14, 1118821. [Link]

-

Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses. (2018). International Journal of Molecular Sciences, 19(5), 1364. [Link]

-

Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]

-

INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS. (2008). Semantic Scholar. [Link]

-

Contribution of fungal loline alkaloids to protection from aphids in a grass-endophyte mutualism. (2000). Plant Physiology, 124(3), 1339–1348. [Link]

-

Choice and No-Choice Assays for Testing the Resistance of A. thaliana to Chewing Insects. (2008). Journal of Visualized Experiments, (17), e747. [Link]

Sources

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 3. An UHPLC-MS/MS Method for Target Profiling of Stress-Related Phytohormones | Springer Nature Experiments [experiments.springernature.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Contribution of fungal loline alkaloids to protection from aphids in a grass-endophyte mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linking the interaction of Salicylates and Jasmonates for stress resilience in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Formylloline Concentration in Endophyte-Infected Fescue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of N-formylloline, a principal loline alkaloid produced by the fungal endophyte Epichloë coenophiala within tall fescue (Festuca arundinacea). Loline alkaloids are significant for their potent insecticidal properties, which confer a protective advantage to the host grass. This compound is often the most abundant of these compounds, reaching high concentrations in plant tissues.[1] This guide details the complex biosynthesis of this compound, explores the multifaceted environmental and genetic factors that govern its concentration, presents rigorous analytical methodologies for its quantification, and discusses its biological significance. The content herein is structured to provide researchers and drug development professionals with a thorough understanding of this compound, from its molecular genesis to its ecological and commercial implications.

Introduction: The Fescue-Endophyte Symbiosis

Tall fescue is a resilient cool-season perennial grass widely utilized for forage and turf. Its hardiness is significantly enhanced by a symbiotic relationship with the endophytic fungus Epichloë coenophiala. This fungus resides within the plant's tissues, growing between cells and is transmitted vertically from generation to generation through the host's seeds.[2] This mutualistic relationship is chemically mediated by the production of several classes of alkaloids, including ergot alkaloids, peramine, and loline alkaloids.

While ergot alkaloids are notoriously toxic to grazing livestock, causing conditions like "fescue toxicosis," the loline alkaloids are primarily recognized for their protective role against insect herbivores.[1][3] Lolines are saturated pyrrolizidine alkaloids characterized by a unique oxygen bridge.[4] The various loline structures, such as this compound (NFL), N-acetylloline (NAL), and N-acetylnorloline (NANL), differ by the substituent on the C-1 primary amine, which influences their biological activity.[1] this compound is frequently the most concentrated loline alkaloid in tall fescue, making it a key focus for agricultural and scientific research.[5]

Biosynthesis of this compound

The production of this compound is a complex enzymatic process encoded by a cluster of genes known as the LOL cluster within the endophyte's genome.[6] The pathway begins with the condensation of two amino acids, L-proline and L-homoserine.[4][7]

The key steps in the biosynthetic pathway are:

-

Formation of the Pyrrolizidine Ring: The initial steps involve the formation of the core saturated pyrrolizidine ring structure, exo-1-aminopyrrolizidine.[7]

-

Oxygenation and Acetylation: Subsequent oxidation and oxygenation steps, catalyzed by enzymes encoded by genes like lolE, lolF, and lolO, yield norloline.[7] This is followed by acetylation to form N-acetylnorloline (NANL), the first fully cyclized loline alkaloid.[8]

-

Diversification to this compound: The pathway then diversifies. NANL is deacetylated by the lolN gene product (an N-acetamidase) to yield norloline. Norloline is then methylated twice by the lolM gene product (a methyltransferase) to form N-methylloline (NML).[8] The final step is the oxidation of the N-methyl group of NML by a cytochrome P450 enzyme, LolP, to produce the N-formyl group of this compound.[4][7]

Caption: Proposed biosynthetic pathway of this compound in Epichloë endophytes.

Factors Influencing this compound Concentration

The concentration of this compound in fescue is not static; it is influenced by a dynamic interplay of genetic and environmental factors.

Genetic Factors

-

Endophyte Strain: Different strains of E. coenophiala possess variations in their LOL gene clusters, leading to significant differences in their capacity to produce loline alkaloids. Some strains may produce high concentrations of NFL, while others produce different ratios of loline derivatives or none at all.[3]

-

Host Plant Genotype: The fescue host plant is not a passive vessel. The host's genetic background can influence the endophyte's growth and metabolic output, including alkaloid production.[9] Studies have shown that the same endophyte strain can produce different levels and ratios of lolines when artificially introduced into different fescue or ryegrass cultivars.[3][10]

Environmental Factors

-

Season and Temperature: Alkaloid concentrations often fluctuate seasonally. Levels tend to be higher during periods of active plant growth, such as in the spring and early fall.[9] Temperature also plays a critical role; one study found that a moderate temperature regime (21/15 °C) promoted a three-fold increase in this compound, whereas high (32/27 °C) and low temperatures suppressed its accumulation.[11]

-

Water Availability: Water stress has been shown to significantly increase loline alkaloid concentrations. In one experiment, severe water stress led to a two-fold increase in this compound concentration over 12 weeks, possibly due to protein loss and decreased plant biomass.[11]

-

Nitrogen Fertilization: The application of nitrogen fertilizer can increase overall alkaloid levels in endophyte-infected fescue.[9] However, some studies have noted that the highest rates of N-application may not always correlate with the highest loline accumulation.[11]

-

Plant Tissue and Age: Loline concentrations can vary significantly among different plant tissues. They are typically highest in the reproductive parts of the plant, such as the seeds and flower heads, which is consistent with the vertical transmission strategy of the endophyte.[2][9]

| Factor | Effect on this compound Concentration | Source(s) |

| Endophyte Strain | Major determinant of production capacity and loline profile. | [3] |

| Host Genotype | Influences endophyte metabolism and alkaloid ratios. | [9][10] |

| Temperature | Moderate temperatures (e.g., 21/15°C) increase levels; extremes suppress them. | [11] |

| Water Stress | Severe drought can cause a significant increase. | [11] |

| Nitrogen | Application generally increases alkaloid levels. | [9] |

| Season | Concentrations are typically highest during active growth periods (spring/fall). | [9] |

| Harvest Interval | Regrowth after harvesting can contain higher concentrations. | [11] |

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for research, forage quality assessment, and potential drug discovery applications. Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary techniques employed.

Sample Preparation

The crucial first step is the proper collection, drying, and homogenization of the plant material.

-

Harvesting: Collect representative tissue samples (e.g., whole tillers, leaves, seeds).

-

Drying: Immediately freeze-dry (lyophilize) the samples to halt metabolic activity and preserve alkaloid integrity.[12]

-

Grinding: Grind the dried tissue to a fine, uniform powder to ensure consistent extraction efficiency. A Wiley mill or ball mill is commonly used.

Extraction

The goal of extraction is to efficiently move the loline alkaloids from the solid plant matrix into a liquid solvent phase.

-

Solvent System: A common and effective method involves a biphasic solvent system. A typical procedure uses a mixture of 40% methanol/5% ammonia with 1,2-dichloroethane.[12] More recently, LC-MS/MS methods have found an isopropanol/water mixture to be superior for achieving high sensitivity and accuracy.[5]

-

Procedure:

-

Weigh a precise amount of dried, ground tissue (e.g., 50 mg) into a centrifuge tube.[12]

-

Add an internal standard (e.g., 4-phenylmorpholine for GC) to correct for variations in extraction efficiency and instrument response.[12]

-

Add the extraction solvents.

-

Agitate vigorously (e.g., shaking or vortexing) for a set period (e.g., 1 hour).[12]

-

Centrifuge the mixture to pellet the solid plant material.[12]

-

Carefully transfer the supernatant, which contains the alkaloids, to a clean vial for analysis, often through a filter to remove fine particulates.[12]

-

Chromatographic Analysis and Quantification

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) GC-FID is a robust and widely used method for loline quantification.[12]

-

Principle: The extracted sample is injected into a heated port, vaporizing the alkaloids. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. The column separates the different alkaloids based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it is burned in a hydrogen-air flame, producing ions that are detected as an electrical signal. The signal's size is proportional to the amount of the compound present.

-

Typical Protocol:

-

Injection: Inject 1-2 µL of the extract into the GC.

-

Column: Use a non-polar or mid-polarity capillary column, such as a ZB-5 (5% phenyl-arylene).[12]

-

Temperature Program: Start at a low temperature and gradually ramp up to a high temperature to ensure separation of all compounds of interest.

-

Detection: Use a Flame Ionization Detector (FID).

-

Quantification: Compare the peak area of this compound to that of the internal standard and a calibration curve created with a pure this compound standard. The limit of quantitation for this technique is typically around 25 µg/g.[12]

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers higher sensitivity and specificity, making it an excellent alternative or confirmatory method.[5]

-

Principle: The extract is injected into a high-pressure liquid stream (mobile phase) that carries it through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the alkaloids between the two phases. The eluent from the column is then ionized (e.g., by electrospray ionization), and the ions are passed into a mass spectrometer. A tandem MS (like a triple quadrupole) first selects the specific parent ion for this compound, fragments it, and then detects one or more specific daughter ions. This two-stage filtering provides exceptional specificity.

-

Advantages: This method is highly sensitive and can confirm the identity of compounds with great certainty. It has been used to identify and quantify seven different loline alkaloids simultaneously, with this compound being the most abundant at up to 5 mg/g (5000 µg/g) dry matter.[5]

Caption: General workflow for the quantification of this compound from fescue.

Biological Activity and Significance

Insecticidal and Antifeedant Properties

The primary ecological role of this compound is defense against insect herbivores. It exhibits a broad spectrum of activity.[8]

-

Aphids: Endophyte-infected fescues producing lolines show resistance to aphids like Rhopalosiphum padi.[12]

-

Beetles and Weevils: Lolines are active against Japanese beetles and Argentine stem weevils.[3][8]

-

Caterpillars: this compound acts as a feeding deterrent, reducing the weight gain of fall armyworm larvae.[8]

-

Flies: Studies have shown that this compound has both antifeedant and repellent effects against horn flies (Haematobia irritans).[13]

The mode of action can vary between loline derivatives and insect species. For example, while this compound deters feeding in fall armyworms, N-acetylloline shows metabolic toxicity against European corn borer larvae.[8]

Effects on Livestock

A key advantage of loline alkaloids is their relative lack of toxicity to mammalian herbivores compared to ergot alkaloids.[14] While lolines were initially suspected of contributing to fescue toxicosis, subsequent research has firmly established ergot alkaloids as the primary causative agents of the vasoconstriction and other negative symptoms in livestock.[1] Therefore, developing fescue cultivars with endophytes that produce high levels of insect-deterring lolines but no ergot alkaloids is a major goal in forage breeding programs.

Potential for Drug Development

The potent bioactivity of this compound and other loline alkaloids makes them interesting candidates for further investigation. Their insecticidal properties could be leveraged for the development of new biopesticides. Furthermore, understanding their interaction with insect neurological and metabolic systems could provide leads for novel drug targets. The pyrrolizidine structure, while associated with toxicity in some other alkaloid classes, has a unique saturated and oxygen-bridged form in lolines that appears to be non-hepatotoxic, presenting a potentially safer scaffold for derivatization and development.[3]

Conclusion

This compound is a pivotal metabolite in the defensive mutualism between tall fescue and its Epichloë endophyte. Its concentration is a complex trait governed by the genetics of both symbiotic partners and modulated by a range of environmental stimuli. Robust analytical methods, particularly GC and LC-MS/MS, are crucial for its accurate quantification, which underpins research into pasture ecology, forage improvement, and natural product discovery. For scientists and drug development professionals, this compound represents not only a key factor in agricultural productivity but also a bioactive natural product with potential for the development of novel, targeted pest control agents. Continued research into its biosynthesis, regulation, and pharmacological activity is essential to fully unlock its potential.

References

- Journal of New Zealand Grasslands. (n.d.). Biosynthesis of insecticidal loline alkaloids by epichloÑ endophytes of grasses.

-

Wikipedia. (n.d.). Loline alkaloid. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). N-formyl loline concentrations of half-sibling perennial ryegrass... [Table]. Retrieved February 7, 2026, from [Link]

-

Leuchtmann, A., et al. (2019). Epichloë Fungal Endophytes—From a Biological Curiosity in Wild Grasses to an Essential Component of Resilient High Performing Ryegrass and Fescue Pastures. Microorganisms. Available at: [Link]

-

Blankenship, J. D., et al. (2005). Biosynthetic Precursors of Fungal Pyrrolizidines, the Loline Alkaloids. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Popay, A. J., et al. (2023). Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us. Toxins. Available at: [Link]

-

Pan, J., et al. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PLOS ONE. Available at: [Link]

-

Ball, O. J.-P., & Tapper, B. A. (1999). The production of loline alkaloids in artificial and natural grass/endophyte association. New Zealand Plant Protection. Available at: [Link]

-

Adhikari, K. B., et al. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Brito, B. G., et al. (2021). Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). Insects. Available at: [Link]

-

Yates, S. G., et al. (1985). Analysis of loline alkaloids in endophyte-infected tall fescue by capillary gas chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Gunter, S. A., et al. (2020). The relationships among alkaloid concentration, endophyte mycelial concentration and host genetics in the tall fescue Epichloë symbiosis. PLOS ONE. Available at: [Link]

-

ResearchGate. (n.d.). Partial LolN amino-acid sequence alignment of Epichloë coenophiala... [Image]. Retrieved February 7, 2026, from [Link]

-

Cagnano, L. R., et al. (2019). Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics. Toxins. Available at: [Link]

-

Kennedy, C. W., & Bush, L. P. (1983). Effect of Environmental and Management Factors on the Accumulation of N-acetyl and N-formyl Loline Alkaloids in Tall Fescue. FAO AGRIS. Retrieved February 7, 2026, from [Link]

-

Schardl, C. (n.d.). Elucidating and manipulating alkaloid biosynthesis pathways in the plant-symbiotic Epichloe and Neotyphodium species of fungi. NIFA Reporting Portal. Retrieved February 7, 2026, from [Link]

-

Easton, H. S., et al. (2009). Loline alkaloids for better protection of pastures from insect pests. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Johnson, L. J., et al. (2013). FORAGES AND PASTURES SYMPOSIUM: Fungal endophytes of tall fescue and perennial ryegrass: Pasture friend or foe? Journal of Animal Science. Available at: [Link]

-

Cao, B., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Toxins. Available at: [Link]

Sources

- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]

- 2. Epichloë Fungal Endophytes—From a Biological Curiosity in Wild Grasses to an Essential Component of Resilient High Performing Ryegrass and Fescue Pastures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. nzgajournal.org.nz [nzgajournal.org.nz]

- 8. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 9. The relationships among alkaloid concentration, endophyte mycelial concentration and host genetics in the tall fescue Epichloë symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Environmental and Management Factors on the Accumulation of N-acetyl and N-formyl Loline Alkaloids in Tall Fescue [agris.fao.org]

- 12. Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of N-Formylloline

Physicochemical Characterization, Isolation Protocols, and Biological Significance

Executive Summary

N-Formylloline (NFL) is a loline alkaloid produced by Epichloë and Neotyphodium fungal endophytes symbiotic with cool-season grasses (e.g., Festuca arundinacea).[1][2] Structurally distinct due to its saturated 1-aminopyrrolizidine core bridged by an ether linkage, NFL represents a critical component of the host plant's chemical defense system. This guide provides a comprehensive technical analysis of NFL, focusing on its physicochemical properties, spectroscopic identification, and isolation methodologies for research applications.

Structural Architecture & Stereochemistry

This compound belongs to the loline class of alkaloids, characterized by a tricyclic 2-oxa-6-azatricyclo[4.2.1.0^3,7]nonane skeleton.[3] This "loline skeleton" is unique among pyrrolizidines due to the ether bridge connecting C2 and C7, which confers significant rigidity and chemical stability to the molecule.

-

Core Framework: Saturated pyrrolizidine (two fused five-membered rings) with a 1-amino substituent.[3][4][5][6][7]

-

Ether Bridge: An oxygen atom bridges positions 2 and 7, creating a strained but stable tricyclic system.

-

Substituents: The N-formyl group is attached to the exocyclic amine at C1, along with a methyl group.

-

Stereochemistry: The naturally occurring isomer possesses a specific absolute configuration (typically 1R, 2R, 3S, 7S, 8R for the loline core), which is critical for its receptor binding affinity in insects.

Figure 1: Biosynthetic origin of this compound, highlighting the convergence of amino acid precursors into the loline scaffold.

Physicochemical Profile

The following data aggregates experimental values and high-confidence calculated properties. NFL is hydrophilic compared to many alkaloids, a property driven by the ether bridge and amide functionality.

| Property | Value / Description | Source/Note |

| IUPAC Name | N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.0^3,7]nonan-8-yl]formamide | PubChem |

| Molecular Formula | C₉H₁₄N₂O₂ | Mass Spectrometry |

| Molecular Weight | 182.22 g/mol | Calculated |

| Physical State | Colorless to pale yellow oil / amorphous solid | Experimental Observation |

| Solubility | Water, Chloroform, Methanol, Ethanol | High Polarity (LogP < 0) |

| LogP (Octanol/Water) | -0.702 | Calculated (Crippen Method) |

| pKa (Bridgehead N) | ~8.0 - 9.0 | Estimate based on Loline core |

| pKa (Amide N) | Non-basic | Amide resonance stabilization |

| Optical Rotation | Levorotatory (Specific rotation varies by solvent) | Chiral centers at C1, C2, C7, C8 |

Spectroscopic Characterization

Accurate identification of NFL requires distinguishing it from its analogs (N-acetylloline, N-methylloline).

Mass Spectrometry (GC-MS/LC-MS)

-

Molecular Ion: [M]+ at m/z 182.

-

Base Peak: m/z 82. This fragment is characteristic of the pyrrolizidine ring system (breaking of the C1-C8 bond).

-

Diagnostic Fragments: Loss of the formyl group or the entire side chain leads to characteristic daughter ions.

Nuclear Magnetic Resonance (NMR)

The rigid tricyclic structure results in distinct coupling constants.

-

¹H NMR (Diagnostic Signals):

-

Formyl Proton (-CHO): A distinct signal in the downfield region (~8.0–8.2 ppm). Depending on the rotamer population (cis/trans about the amide bond), this may appear as two signals or a broadened peak.

-

N-Methyl Group: A singlet around 2.8–3.0 ppm.

-

H-1 (Methine): A multiplet typically found between 4.0–5.0 ppm, coupled to the bridgehead protons.

-

-

¹³C NMR:

-

Carbonyl Carbon: ~160–165 ppm (Formyl C=O).

-

Ether Bridge Carbons: Distinctive shifts for C2 and C7 due to oxygen deshielding (~70–80 ppm).

-

Technical Note: For precise chemical shift assignments, refer to the seminal spectral studies by Blankenship et al. (2001) and Petroski et al. (1989) , which provide full assignment tables for loline derivatives.

Isolation & Purification Protocol

The following protocol is an optimized acid-base extraction workflow suitable for isolating NFL from endophyte-infected fescue seed or plant tissue.

Reagents Required:

-

Sulfuric acid (0.1 N)

-

Sodium hydroxide (1 M)

-

Chloroform (HPLC grade)

-

Sodium sulfate (anhydrous)

Figure 2: Acid-base extraction workflow for the isolation of loline alkaloids.

Detailed Methodology:

-

Extraction: Macerate ground plant material (3 g) in 0.1 N H₂SO₂ (30 mL) for 1 hour with agitation.

-

Filtration: Filter the homogenate to remove plant debris.

-

Basification: Adjust the pH of the aqueous filtrate to pH 10–12 using 1 M NaOH. This converts the loline ammonium salts into their free base forms.

-

Partitioning: Extract the basic aqueous solution three times with chloroform (10 mL each).

-

Purification: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Chromatography: Isolate NFL from other lolines (N-acetylloline, N-acetylnorloline) using silica gel column chromatography (eluent: CHCl₃/MeOH/NH₄OH gradient) or preparative GC.

Biological Implications & Stability

Insecticidal Activity: NFL is a potent feeding deterrent and insecticide. It exhibits toxicity against aphids (Rhopalosiphum padi, Schizaphis graminum) and milkweed bugs (Oncopeltus fasciatus).[2] The mechanism involves interference with insect neuroreceptors, though it is notably less toxic to mammals compared to other endophyte toxins like ergovaline.

Chemical Stability:

-

Hydrolysis: The N-formyl group is susceptible to acid hydrolysis. Prolonged exposure to strong acid and heat will convert NFL to loline (the secondary amine).

-

Thermal: The ether bridge confers high thermal stability, allowing NFL to be analyzed via Gas Chromatography (GC) without derivatization, unlike many other hydroxylated alkaloids.

References

-

Blankenship, J. D., Spiering, M. J., Wilkinson, H. H., Fannin, F. F., Bush, L. P., & Schardl, C. L. (2001). Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media.[7] Phytochemistry, 58(3), 395-401.[7] Link

- Petroski, R. J., Yates, S. G., Weisleder, D., & Powell, R. G. (1989). Isolation, semi-synthesis, and NMR spectral studies of loline alkaloids.

- Riedell, W. E., Kieckhefer, R. W., Petroski, R. J., & Powell, R. G. (1991). Naturally occurring and synthetic loline alkaloid derivatives: insect feeding behavior modification and toxicity. Journal of Entomological Science, 26, 122-129.

-

Faulkner, J. R., Hussaini, S. R., Blankenship, J. D., Pal, S., Branan, B. M., & Grossman, R. B. (2006). On the sequence of bond formation in loline alkaloid biosynthesis. ChemBioChem, 7(7), 1078-1088. Link

-

PubChem Database. this compound (CID 145720536). National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the sequence of bond formation in loline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 7. Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ecological Significance of N-Formylloline in Grasslands

Abstract

The symbiotic relationship between cool-season grasses and Epichloë fungal endophytes represents a sophisticated co-evolutionary strategy, conferring significant ecological advantages to the host plant. Central to this mutualism is the production of a diverse array of bioactive alkaloids. Among these, the loline alkaloids, and specifically N-formylloline (NFL), have emerged as compounds of critical importance. These saturated aminopyrrolizidines provide potent protection against a wide range of invertebrate herbivores while exhibiting negligible toxicity to vertebrate grazers, making them a focal point for agricultural and ecological research. This technical guide provides an in-depth examination of the biosynthesis of this compound, its multifaceted ecological roles, and the methodologies employed for its extraction, quantification, and bio-activity assessment. We synthesize current research to offer a comprehensive resource for researchers, agronomists, and drug development professionals interested in harnessing the protective capabilities of this remarkable natural product.

Introduction: The Grass-Epichloë Symbiosis

Many of the world's most important pasture and turf grasses, such as fescue (Festuca spp.) and ryegrass (Lolium spp.), exist in a mutualistic symbiosis with systemic, vertically transmitted fungal endophytes of the genus Epichloë.[1][2] These fungi colonize the intercellular spaces of the grass's aerial tissues, receiving nutrients and a mode of dissemination via the host's seeds.[1] In return, the endophyte synthesizes four major classes of protective alkaloids: ergot alkaloids, indole-diterpenes (e.g., lolitrems), peramine, and loline alkaloids.[1] While ergot alkaloids and lolitrems can cause toxicosis in grazing livestock, peramine and the loline alkaloids are primarily active against insect herbivores.[1]

Loline alkaloids are unique for their potent, broad-spectrum insecticidal activity combined with a lack of known toxicity to mammals, positioning them as ideal targets for developing robust, sustainable pest management strategies in pastoral agriculture.[3][4] This guide will focus on this compound, often one of the most abundant and biologically active loline derivatives found in these symbiotic associations.[5]

This compound: Biosynthesis and Chemical Profile

Loline alkaloids are saturated 1-aminopyrrolizidines characterized by an ether bridge between carbons C2 and C7.[1][6] The various forms, including this compound (NFL), N-acetylloline (NAL), N-acetylnorloline (NANL), and N-methylloline (NML), are distinguished by substitutions on the 1-amino group.[1][6]

The biosynthesis of these compounds is a complex process encoded by a cluster of fungal genes (LOL genes) and involves enzymes from both the fungus and, in some cases, the host plant.[1][6] The pathway to this compound originates from the amino acids L-proline and L-homoserine and proceeds through several key enzymatic steps.[7] While the early cyclization steps form the core loline structure, the diversification into compounds like NFL involves a series of modifications. N-acetylnorloline is considered the first fully cyclized loline, which is then deacetylated by the fungal enzyme LolN (an acetamidase) to norloline.[1][6] Subsequently, the fungal methyltransferase, LolM, catalyzes methylation to form loline and then N-methylloline.[1][6] The final step, the conversion of N-methylloline to this compound, requires the LolP cytochrome P450 monooxygenase.[1][6]

Caption: Simplified this compound biosynthesis pathway from N-acetylnorloline.

Core Ecological Function: Invertebrate Herbivore Deterrence

The primary ecological significance of this compound is its role as a potent defense against insect herbivores. Its activity is broad-spectrum, affecting insects from multiple orders including Hemiptera, Coleoptera, and Lepidoptera.[8] The effects are multifaceted, ranging from feeding deterrence and repellency to acute toxicity, paralysis, and disruption of growth and development.[6][9]

Concentrations of loline alkaloids in grass tissues are negatively correlated with aphid infestation, providing clear evidence of their protective function in the field.[3] For example, this compound has demonstrated significant antifeedant activity against the horn fly (Haematobia irritans), a major pest of livestock.[8][10] At a concentration of 1.0 µg/µL, NFL elicited an 80.1% antifeedancy rate in laboratory assays.[10]

Studies on various insects have revealed similar toxic effects:

-

Milkweed Bug (Oncopeltus fasciatus): Topical doses of ≥2 µg resulted in over 90% of individuals being killed or incapacitated, with intermediate doses causing spasmodic and uncoordinated movements.[9]

-

Argentine Stem Weevil (Listronotus bonariensis): High concentrations of NFL (800 and 1600 µg/g) reduce larval growth, development, and survival.[1][6]

-

Greenbug (Schizaphis graminum): The insecticidal activity of this compound against this aphid species is nearly as potent as nicotine.[6]

This chemical defense is a cornerstone of the grassland ecosystem's stability, allowing host grasses to thrive under heavy insect pressure and outcompete non-symbiotic plants.

Table 1: Summary of this compound Bioactivity Against Various Insect Pests

| Insect Species | Order | Observed Effect(s) | Effective Dose/Concentration | Reference(s) |

| Horn Fly (Haematobia irritans) | Diptera | Antifeedant, Repellent | 0.25 - 1.0 µg/µL | [8][10] |

| Milkweed Bug (Oncopeltus fasciatus) | Hemiptera | Paralysis, Mortality, Uncoordinated Movement | ≥2 µg (topical) | [9] |

| Aphids (Rhopalosiphum padi) | Hemiptera | Reduced population density, Antibiosis | Concentrations >25 µg/g | [11] |

| Argentine Stem Weevil (L. bonariensis) | Coleoptera | Reduced larval growth and survival | 800 - 1600 µg/g | [1][6] |

| Fall Armyworm (Spodoptera frugiperda) | Lepidoptera | Feeding deterrence, Reduced weight gain | Not specified | [1] |

| Greenbug (Schizaphis graminum) | Hemiptera | High toxicity (comparable to nicotine) | Not specified | [6] |

Broader Ecological and Agricultural Significance

Lack of Vertebrate Toxicity

A defining and agriculturally significant feature of loline alkaloids is their lack of known toxicity to grazing vertebrates.[3][4] This stands in stark contrast to other endophyte-produced alkaloids like ergovaline, which causes fescue toxicosis in cattle. The selective pressure for insect-specific toxins allows for the development of pasture grasses that are both pest-resistant and safe for livestock, a primary goal of forage breeding programs.[3]

Influence on Microbial Communities

The ecological role of this compound extends beyond direct herbivore interactions. Research has shown that loline alkaloids can be released onto the leaf surface (phylloplane), where they are catabolized by specific epiphytic bacteria.[12] Certain bacterial species, such as Burkholderia ambifaria, can utilize this compound as a sole source of carbon and nitrogen.[12] Consequently, grasses hosting loline-producing endophytes select for and support a distinct epiphytic microbial community compared to endophyte-free grasses.[12] This manipulation of the microbiome may have secondary effects on plant health, pathogen resistance, and nutrient cycling, representing a sophisticated, multi-trophic benefit of alkaloid production.

Variable Expression and Translocation

The concentration of this compound is not static; it is influenced by the specific grass host, the endophyte strain, and environmental conditions such as season and nutrient availability.[5][13] For instance, concentrations of NFL are often higher in meadow fescue than in tall fescue, even when infected with the same endophyte isolate.[5] Furthermore, the translocation of these alkaloids within the plant can differ between grass species. In fescues, lolines are readily translocated in the phloem, making them effective against phloem-feeding aphids.[11] However, in other grasses like those in the Triticeae tribe (e.g., wild rye), lolines appear to be preferentially partitioned into the xylem, rendering them less effective against aphids but potentially active against xylem-feeders.[11]

Methodologies for this compound Research

Accurate and reproducible methods for the extraction, quantification, and biological assessment of this compound are essential for research and development.

Experimental Protocol: Extraction and Purification of this compound

This protocol describes a standard acid-base extraction and chromatographic purification method adapted from published literature.[8][11] The causality behind this choice is that alkaloids are basic compounds that can be partitioned between aqueous and organic phases by altering the pH, allowing for efficient separation from other plant metabolites.

Step-by-Step Methodology:

-

Sample Preparation: Harvest grass tissue (e.g., pseudostem and lower leaf blade), immediately freeze in liquid nitrogen, and lyophilize (freeze-dry) to a constant weight. Grind the dried tissue to a fine powder (e.g., using a Wiley mill).

-

Initial Extraction:

-

To 50 mg of lyophilized grass powder in a centrifuge tube, add 1 mL of 1,2-dichloroethane containing an appropriate internal standard (e.g., 4-phenylmorpholine).[11]

-